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Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

cat. No.: B1340216

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a
versatile and valuable intermediate in modern organic synthesis, particularly within the
pharmaceutical and materials science sectors. The strategic placement of two iodine atoms
and a nitro group on the benzene ring provides three distinct points for chemical modification.
The iodine atoms act as efficient leaving groups for a variety of metal-catalyzed cross-coupling
reactions, while the nitro group can be readily reduced to an amine, opening pathways for a
vast array of derivatizations. This guide provides a comprehensive overview of the core
physicochemical properties of 1,3-diiodo-5-nitrobenzene, a detailed and validated protocol for
its synthesis, robust methods for its analytical characterization, an exploration of its reactivity in
the context of drug discovery, and essential safety and handling procedures.

Core Physicochemical and Computed Properties

1,3-Diiodo-5-nitrobenzene (CAS No: 57830-60-1) is a crystalline solid whose molecular
architecture is primed for synthetic utility.[1] A summary of its key properties is presented below.
Understanding these parameters is foundational for its appropriate handling, storage, and
application in experimental design.
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Property Value Source
Molecular Formula CeH3l2NO:2 PubChem[1][2]
Molecular Weight 374.90 g/mol PubChem|[2]
IUPAC Name 1,3-diiodo-5-nitrobenzene PubChem[1][2]
Synonyms 3,5-Diiodonitrobenzene PubChem[1][2]
_ _ _ Fisher Scientific (for 1-lodo-3-
Melting Point 33 - 38 °C (estimate) )
nitrobenzene)[3]
N ) ) Fisher Scientific (for 1-lodo-3-
Boiling Point ~280 °C (estimate) ]
nitrobenzene)[3]
XLogP3-AA 3.1 PubChem[2]
Hydrogen Bond Donor Count 0 PubChem][2]
Hydrogen Bond Acceptor
2 PubChem|[2]
Count
Rotatable Bond Count 0 PubChem|[2]

Note: Experimental melting and boiling point data for 1,3-diiodo-5-nitrobenzene are not
readily available in public literature. The values provided are from the Safety Data Sheet for the
structurally similar compound 1-iodo-3-nitrobenzene and serve as a reasonable estimation.

Synthesis and Mechanistic Considerations

The synthesis of 1,3-diiodo-5-nitrobenzene can be approached from multiple perspectives.
However, for achieving high purity and yield, the most reliable method involves a classical
Sandmeyer-type reaction sequence starting from a readily available precursor.

Recommended Synthesis Protocol: Diazotization of 3,5-
Diiodoaniline

This procedure is adapted from a robust and well-documented method for the synthesis of a
related tri-iodo compound published in Organic Syntheses, a highly trusted source for
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reproducible chemical preparations.[4] The underlying principle is the conversion of a primary
aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme: 3,5-Diiodoaniline — [Diazonium Salt Intermediate] — 1,3-Diiodo-5-
nitrobenzene (This scheme is illustrative; the actual synthesis involves diazotization followed
by treatment with an iodide source, not direct nitration of the diazonium salt shown in a
simplified diagram).

Step 1: Diazotization

. e NaNOz1 H2804
3,5-Diiodoaniline [ 0-5°C )

Formation of
Diazoniym Salt

Step 2: Iodide Displacement (Sandmeyer-type)

3,5-Diiodobenzenediazonium Potassium lodide (KI)
Sulfate (in situ) Solution

Reaction with lodidg Displacement of N2

> 1,3-Diiodo-5-nitrobenzene
(Target Molecule)

Click to download full resolution via product page
Caption: Workflow for the synthesis of 1,3-diiodo-5-nitrobenzene.
Step-by-Step Methodology:

e Apparatus Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer,
and an addition funnel. The flask should be placed in an ice-salt bath to maintain low
temperatures.

o Diazotization:
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o In the flask, dissolve the starting material, 3,5-diiodoaniline, in concentrated sulfuric acid
with stirring. Cool the resulting solution to 0-5 °C.

o Separately, prepare a solution of sodium nitrite (NaNOz) in concentrated sulfuric acid, also
cooled to 0-5 °C.

o Slowly add the sodium nitrite solution to the aniline solution via the addition funnel. The
rate of addition must be controlled to keep the internal temperature below 10 °C. Vigorous
stirring is essential to ensure efficient mixing and heat dissipation. The formation of the
diazonium salt is typically complete after stirring for 1-2 hours at this temperature.

« lodide Displacement:
o Prepare a separate solution of potassium iodide (KI) in water.

o Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring.
The diazonium group is an excellent leaving group (as Nz gas), and it will be displaced by
the iodide ion. Nitrogen gas evolution will be observed.

o After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60
°C) to ensure the complete decomposition of the diazonium salt.

o Workup and Purification:

o Cool the reaction mixture to room temperature. If any free iodine has formed (indicated by
a brown color), it can be quenched by the addition of a small amount of sodium bisulfite
solution until the color disappears.

o The solid product, 1,3-diiodo-5-nitrobenzene, is collected by vacuum filtration.

o Wash the crude product thoroughly with water to remove inorganic salts and acids,
followed by a wash with a cold, low-polarity solvent (e.g., hexane) to remove nonpolar
impurities.

o For final purification, the product can be recrystallized from a suitable solvent, such as
ethanol or a mixture of ethanol and water.
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Alternative Synthetic Route: Direct lodination

An alternative, though potentially less selective, approach is the direct electrophilic iodination of
m-nitroaniline. Aromatic amines are highly activated, and iodination typically occurs at the para
and ortho positions relative to the amine.[5] Direct iodination of m-nitroaniline would likely lead
to a mixture of isomers, making purification challenging. Methods using molecular iodine with
an oxidant like nitric acid in acetic acid have been reported for the iodination of various
activated aromatics.[6] However, controlling the reaction to yield the desired 3,5-diiodo product
exclusively would require careful optimization and may not be as efficient as the diazotization
route.

Analytical Characterization: A Self-Validating
System

Confirming the identity and purity of the synthesized 1,3-diiodo-5-nitrobenzene is critical. A
combination of spectroscopic and chromatographic methods forms a self-validating system for
quality control. While public databases lack readily available spectra for this specific compound,
its structure allows for accurate prediction of its analytical signatures. Commercial suppliers like
BLD Pharm and Sigma-Aldrich provide spectral data upon purchase.[7][8]
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Technique

Expected Results and Interpretation

1H NMR

The spectrum should show three distinct signals
in the aromatic region (approx. 7.5-8.5 ppm).
Due to the symmetry, one proton is unique
(between the two iodine atoms), and the other
two are equivalent. We expect two signals: a
triplet (or complex multiplet) for the proton at C4
and a doublet (or complex multiplet) for the

protons at C2 and C6.

13C NMR

The spectrum should display four distinct
signals for the aromatic carbons, corresponding
to the four unique carbon environments (C1/C3,
C2, C4, C5). The carbons attached to the iodine
atoms (C1, C3) will show a characteristic low-
field shift.

Mass Spectrometry (EI)

The mass spectrum should exhibit a clear
molecular ion peak (M*) at m/z = 375. Key
fragmentation patterns would include the loss of
the nitro group (M-46) and the loss of iodine
atoms (M-127).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong
absorption bands corresponding to the
asymmetric and symmetric stretching of the
nitro group (NO2) at approximately 1530-1550
cm~t and 1340-1360 cm~1, respectively. C-I
stretching bands will appear in the fingerprint

region (below 700 cm™1).

HPLC

Purity analysis via reverse-phase HPLC should
show a single major peak, with the purity
typically expected to be >98% for research-

grade material.

Reactivity and Applications in Drug Development
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1,3-Diiodo-5-nitrobenzene is not an end product but a strategic scaffold. Its value lies in its
predictable reactivity, allowing for the systematic construction of complex molecular
architectures. The two iodine atoms and the nitro group are orthogonal functional handles that

can be addressed sequentially or in concert.

Core Reaction Pathways

The primary transformations relevant to drug discovery are the reduction of the nitro group and
the participation of the iodo groups in cross-coupling reactions.

Nitro Group Reduction

( 1,3-Diiodo-5-nitrobenzene

Reduction
(e.g., $nClz, Fe/HCI, Ho/Pd=
\ W-Coupling Reactions

5 - Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig
( dipeslaEntine ) ( (with Boronic Acids) ) ( (with Alkynes) Amination (with Amines)

Further Derivatization

( Amide Formation ) ( Sulfonamide Formation )

Click to download full resolution via product page

Caption: Key synthetic transformations of 1,3-diiodo-5-nitrobenzene.

Strategic Value in Medicinal Chemistry

e Nitro Group as a Masked Amine: The reduction of a nitro group to a primary amine is one of
the most robust and widely used transformations in medicinal chemistry.[6] This amine
serves as a crucial attachment point for building molecular complexity. It can be acylated to
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form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive
amination to introduce further alkyl substituents—all of which are common functional groups
in active pharmaceutical ingredients (APIs).[2]

e Di-iodo Scaffold for Bi-aryl and Complex Structures: The two iodine atoms make this
molecule an ideal core for building molecules with C2 symmetry or for creating libraries of
compounds through divergent synthesis. The iodo groups are excellent substrates for a wide
range of palladium-catalyzed cross-coupling reactions:

o Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the construction
of bi-aryl or bi-heteroaryl structures, a motif prevalent in many kinase inhibitors and other
targeted therapies.

o Sonogashira Coupling: Coupling with terminal alkynes introduces rigid linear linkers, a
common strategy for probing binding pockets in enzymes and receptors.

o Buchwald-Hartwig Amination: Direct formation of C-N bonds by coupling with primary or
secondary amines provides access to complex diaryl amines.

The ability to perform these reactions sequentially, by leveraging subtle differences in reactivity
or by using protecting groups, allows a medicinal chemist to build out different substituents
from the central scaffold, systematically exploring the structure-activity relationship (SAR) of a
new chemical series.

Safety, Handling, and Disposal

1,3-Diiodo-5-nitrobenzene is classified as a hazardous substance and must be handled with
appropriate precautions. The GHS hazard classifications provide a clear directive for risk
assessment.[1][2]
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Hazard Class Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Acute Toxicity, Dermal H312 Harmful in contact with skin
Acute Toxicity, Inhaled H332 Harmful if inhaled

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation
STOT SE 3 H335 May cause respiratory irritation

Source: PubChem[1][2]

Drawing from best practices for handling iodo- and nitro-aromatic compounds, the following
procedures are mandatory.[3]

Engineering Controls & Personal Protective Equipment (PPE):

» Ventilation: Always handle this compound in a certified chemical fume hood to avoid
inhalation of dust or vapors.

o Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye
and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

» Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are
inspected before use and changed immediately if contamination occurs.

e Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded,
use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate
filter.[3]

Handling and Storage:
» Avoid contact with skin, eyes, and clothing. Do not breathe dust.

o Keep away from heat, sparks, open flames, and other sources of ignition.[3]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Diiodo-5-nitrobenzene
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.00215/epub
https://www.biosynth.com/p/HCA83060/57830-60-1-13-diiodo-5-nitrobenzene
https://www.biosynth.com/p/HCA83060/57830-60-1-13-diiodo-5-nitrobenzene
https://www.biosynth.com/p/HCA83060/57830-60-1-13-diiodo-5-nitrobenzene
https://www.biosynth.com/p/HCA83060/57830-60-1-13-diiodo-5-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
e Incompatible materials include strong oxidizing agents and strong bases.[3]
Disposal:

» Dispose of waste material in accordance with all applicable federal, state, and local
environmental regulations. Waste should be sent to an approved waste disposal plant. Do
not allow product to reach sewage systems.

Conclusion

1,3-Diiodo-5-nitrobenzene is a synthetically powerful and commercially available building
block whose utility in research and development, particularly for pharmaceuticals, is clear. Its
well-defined points of reactivity allow for controlled, stepwise elaboration into complex target
molecules. While its handling requires strict adherence to safety protocols due to its hazardous
nature, a thorough understanding of its properties and reactivity empowers chemists to
leverage its full potential in the discovery and synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [1,3-Diiodo-5-nitrobenzene molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340216#1-3-diiodo-5-nitrobenzene-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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